![molecular formula C16H17ClN2O4S B2573273 N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1396874-19-3](/img/structure/B2573273.png)
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of B cells.
Scientific Research Applications
Synthesis and Chemical Reactivity
A Novel Synthetic Approach for Di- and Mono-Oxalamides : Research by Mamedov et al. (2016) introduces a one-pot synthetic methodology for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, through Meinwald rearrangement and new rearrangement sequences, highlights the potential for synthesizing related compounds, including N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, by modifying the starting materials or reaction conditions. This study suggests the feasibility of developing novel oxalamides with tailored properties for various applications (Mamedov et al., 2016).
Structural Analysis and Supramolecular Architecture
Crystal Structure of a Related Compound : Wang et al. (2016) analyzed the crystal structure of a similar N,N′-bis(substituted)oxamide compound, elucidating how the oxalamide unit interacts with substituents and affects the overall molecular conformation. This type of structural insight is crucial for understanding the physical and chemical properties of oxalamide derivatives, which can inform their potential research applications in material science or as building blocks in supramolecular chemistry (Wang et al., 2016).
Potential Applications in Organic Synthesis and Catalysis
Copper-Catalyzed Coupling Reactions : The work by De et al. (2017) on copper-catalyzed Goldberg amidation using a catalyst system including N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates the utility of oxalamide derivatives in facilitating bond-forming reactions. This suggests potential applications for N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide in catalysis, particularly in coupling reactions where its structural features may influence reactivity or selectivity (De et al., 2017).
Implications for Material Science
Synthesis and Characterization of Thiophene-Based Compounds : Research by Kumara et al. (2017) on thiophene-based compounds provides insights into the synthesis and characterization of materials that contain thiophene units. Given the structural similarity, N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could have applications in material science, especially in the development of novel organic materials with specific optical or electronic properties (Kumara et al., 2017).
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-11-8-10(17)5-6-12(11)23-2/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDFYPJNCKQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide |
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